molecular formula C9H6N4O3S B8427401 7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one

7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one

Cat. No.: B8427401
M. Wt: 250.24 g/mol
InChI Key: WAIPKZDWTPJYJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one is a compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of an azido group (-N₃) attached to an acetyl group, which is further connected to the benzothiazole core. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one typically involves the reaction of 2-chloroacetyl benzothiazole with sodium azide in a suitable solvent such as dimethylformamide (DMF). The reaction mixture is heated to around 90°C for several hours with continuous stirring. After the reaction is complete, the solvent is evaporated, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used for forming triazoles.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH₄) can be used for reducing the azido group.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidizing the hydroxyl group.

Major Products Formed

    Triazoles: Formed through click chemistry with alkynes.

    Amines: Formed by reducing the azido group.

    Ketones: Formed by oxidizing the hydroxyl group.

Scientific Research Applications

7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one largely depends on the specific application. In click chemistry, the azido group reacts with alkynes to form triazoles, a reaction facilitated by copper(I) catalysts. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications. The molecular targets and pathways involved vary based on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Azidoacetyl-4-hydroxybenzothiazole: Similar structure but lacks the 3H-benzothiazol-2-one core.

    4-Hydroxy-3H-benzothiazol-2-one: Lacks the azido and acetyl groups.

    2-Azido-2-deoxyglucose: Contains an azido group but is structurally different as it is a sugar derivative.

Uniqueness

7-(2-azidoacetyl)-4-hydroxybenzo[d]thiazol-2(3H)-one is unique due to its combination of an azido group, acetyl group, and benzothiazole core. This unique structure allows it to participate in a variety of chemical reactions, making it versatile for multiple scientific applications .

Properties

Molecular Formula

C9H6N4O3S

Molecular Weight

250.24 g/mol

IUPAC Name

7-(2-azidoacetyl)-4-hydroxy-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C9H6N4O3S/c10-13-11-3-6(15)4-1-2-5(14)7-8(4)17-9(16)12-7/h1-2,14H,3H2,(H,12,16)

InChI Key

WAIPKZDWTPJYJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(=O)CN=[N+]=[N-])SC(=O)N2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-(2-Chloro-acetyl)-4-hydroxy-3H-benzothiazol-2-one (example 1, step a) (331 g) was dissolved in N,N-dimethylformamide (1800 mL) and stirred in an ice bath for 10 minutes. Sodium azide (88.3 g) was added portionwise over 15 minutes. The reaction was stirred for 72 hours and then the reaction mixture was divided into 3 equal portions and each quenched separately into ice and water (2.5 L). The solid was filtered off and washed with water (1 L) and re-suspended in acetonitrile (1.5 L). The solvent was evaporated and a further portion of acetonitrile (1 L) added and solvent evaporated again to dry the product. Diethyl ether (1.5 L) was added and the mixture stirred to achieve an homogeneous suspension. The solid was collected and dried in vacuo at 35° C. for 24 hours to give the subtitled compound. Yield 285 g.
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